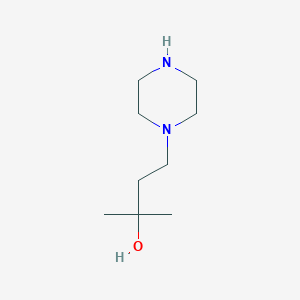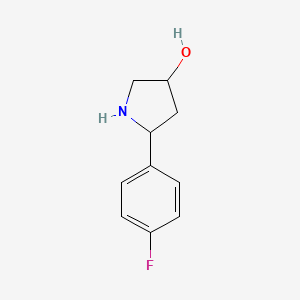
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their diverse biological activities and importance in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves multiple steps, beginning with the construction of the pyrrolidine ring. One common method is to start with a chiral precursor, such as an amino acid derivative, and then introduce the fluoromethyl group via nucleophilic substitution. The final step typically involves protecting the hydroxyl group and the carboxyl group to achieve the desired tert-butyl ester.
Typical reaction conditions include the use of bases like potassium carbonate or sodium hydride, polar solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions depending on the step.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for cost, yield, and scalability. Continuous flow reactors and automated synthesis setups are often employed. These methods ensure high reproducibility and efficiency, which is critical for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo a variety of chemical reactions due to its functional groups.
Oxidation: : The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: : The fluoromethyl group can be reduced to a methyl group.
Substitution: : The fluorine atom can be substituted by other nucleophiles like thiols, amines, or halides.
Common Reagents and Conditions Used
Oxidation: : Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles such as sodium thiolate (NaSR) or sodium azide (NaN3).
Major Products Formed
Oxidation: : Fluoromethyl ketone or carboxylic acid derivatives.
Reduction: : Methyl-substituted pyrrolidine derivatives.
Substitution: : Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable for creating chiral centers in molecules.
Biology
In biological research, it can act as a probe or intermediate in the study of enzyme functions and metabolic pathways. Its fluorinated group is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor ligands.
Medicine
This compound has potential applications in drug development. The fluoromethyl group can enhance the metabolic stability of pharmaceutical compounds, making it an attractive feature for designing new medications.
Industry
In the materials science industry, pyrrolidine derivatives like this one are explored for their potential use in creating polymers and advanced materials with specific properties.
Mécanisme D'action
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Molecular Targets and Pathways Involved
The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. The exact mechanism can vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-hydroxypyrrolidine derivatives: : These compounds share the core structure but differ in the substituents attached to the pyrrolidine ring.
tert-Butyl pyrrolidine carboxylates: : Compounds with similar protecting groups but different functional groups attached to the pyrrolidine ring.
Highlighting its Uniqueness
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its specific stereochemistry and the presence of both fluoromethyl and hydroxyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMMRVKXQOTDV-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)


![N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940409.png)


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2940416.png)
![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2940418.png)

![5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2940421.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)


